molecular formula C21H25N3O3S2 B2462544 N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(diethylsulfamoyl)benzamide CAS No. 391221-68-4

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(diethylsulfamoyl)benzamide

Cat. No.: B2462544
CAS No.: 391221-68-4
M. Wt: 431.57
InChI Key: QFNFWFRHTADTAL-UHFFFAOYSA-N
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Description

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(diethylsulfamoyl)benzamide is a specialized chemical compound designed for research applications, particularly in medicinal chemistry and drug discovery. This compound features a tetrahydrobenzothiophene core scaffold, a structure recognized for its versatility in synthesizing biologically active molecules . The 3-cyano group on the heterocyclic ring system enhances the compound's reactivity, making it a valuable building block for constructing more complex fused heterocyclic systems such as pyrimidines and thiazines, which are privileged structures in pharmaceutical development . The 4-(diethylsulfamoyl)benzamide moiety contributes potential sulfonamide-based biological activity, a feature common in many enzyme inhibitors. The compound's structural framework is analogous to those investigated as protein kinase inhibitors , suggesting potential research applications in studying enzyme inhibition pathways, intracellular signaling cascades, and autophagic degradation processes . Its specific molecular architecture, including the electron-withdrawing cyano group and the sulfamoyl benzamide side chain, makes it a promising candidate for developing novel therapeutic agents targeting various diseases . Researchers can utilize this compound as a key intermediate in heterocyclic synthesis or as a candidate for biological screening assays. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(diethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S2/c1-4-24(5-2)29(26,27)16-9-7-15(8-10-16)20(25)23-21-18(13-22)17-12-14(3)6-11-19(17)28-21/h7-10,14H,4-6,11-12H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFNFWFRHTADTAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCC(C3)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(diethylsulfamoyl)benzamide is a complex organic compound notable for its potential biological activities. This article delves into its biological properties, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by:

  • Benzothiophene and Benzamide Moieties : These structures contribute to the compound's biological activity.
  • Cyano Group : Enhances reactivity and potential interactions with biological targets.
  • Molecular Formula : C18H22N4O2S2
  • Molecular Weight : Approximately 378.52 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit various kinases, particularly the JNK (c-Jun N-terminal kinase) family, which plays a critical role in cell proliferation and survival pathways .
  • Receptor Binding : It may interact with cellular receptors involved in signaling pathways associated with cancer and inflammation.
  • DNA Intercalation : Preliminary studies suggest that it might insert itself between DNA base pairs, affecting replication and transcription processes.

Biological Activities

The compound exhibits a range of biological activities that have been documented in various studies:

Anticancer Activity

This compound has demonstrated potential as an anticancer agent through:

  • Inhibition of Cell Proliferation : Studies indicate that it can inhibit the growth of cancer cell lines by targeting specific signaling pathways involved in tumor growth.

Antimicrobial Properties

Similar compounds have shown antibacterial and antifungal activities:

  • Antibacterial Activity : Effective against pathogens such as Staphylococcus aureus and Escherichia coli.
  • Antifungal Activity : Exhibits activity against various fungal strains.

Case Studies

Several studies have explored the biological activity of related compounds:

StudyFindings
Identified potent inhibitors of JNK2 and JNK3 kinases with IC50 values indicating significant enzyme inhibition.
Reported anticancer properties through enzyme inhibition mechanisms affecting cell cycle regulation.

Comparative Analysis

A comparative analysis of similar compounds reveals the unique efficacy of this compound:

Compound NameStructural FeaturesBiological Activity
N-(3-cyano-4-methyl-thiazole)Contains thiazole ringAntibacterial
N-(5-methyl-thiazole)Simple thiazole structureAntifungal
5-Methylthiazolo[5,4-c]pyridinePyridine fused with thiazoleAnticancer
4-MethylbenzothiazoleBenzothiazole coreAntimicrobial

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Features and Substituents

Table 1: Structural Comparison of Key Compounds
Compound Name/ID Core Structure Key Substituents/Functional Groups Notable Spectral Data (IR, cm⁻¹)
Target Compound Benzothiophene 3-cyano, 5-methyl, 4-(diethylsulfamoyl)benzamide Assumed: ~1250 (S=O), ~1680 (C=O)
: Triazole-thiones [7–9] 1,2,4-Triazole 4-(4-X-phenylsulfonyl)phenyl, 2,4-difluorophenyl, thione tautomer 1247–1255 (C=S), 3278–3414 (N-H)
: ML000076425 Benzothiophene 3-cyano, 2-(thiazolidinone-acetamide) N/A (data not provided)
: Etobenzanid Benzamide 2,3-dichlorophenyl, 4-(ethoxymethoxy) N/A
Key Observations:
  • Benzothiophene vs. Triazole Cores : The target compound’s benzothiophene core may confer greater aromatic stability compared to the triazole derivatives in , which exhibit tautomerism (thione vs. thiol forms) .
  • Substituent Effects: The diethylsulfamoyl group in the target compound likely enhances solubility in polar solvents relative to the thiazolidinone-acetamide group in ’s analog. The methyl group on the benzothiophene may sterically hinder rotational freedom, affecting conformational stability .
  • Functional Group Reactivity: The cyano group’s electron-withdrawing nature may increase electrophilicity at the benzothiophene’s 2-position, analogous to triazole-thiones in , where C=S groups participate in tautomeric equilibria .
Spectral Data :
  • IR Spectroscopy : The target compound’s diethylsulfamoyl group is expected to show S=O stretching near 1250 cm⁻¹, similar to sulfonyl-containing triazoles in . The benzamide C=O stretch (~1680 cm⁻¹) aligns with hydrazinecarbothioamides in .
  • 1H-NMR : The methyl group on the benzothiophene would appear as a singlet near δ 1.2–1.5 ppm, while diethyl groups on the sulfamoyl moiety may split into quartets and triplets (δ 1.0–1.4 ppm for CH3, δ 3.0–3.5 ppm for CH2) .

Preparation Methods

Cyclohexenone Alkylation and Thiophene Ring Formation

The tetrahydrobenzothiophene core is constructed via cyclization of a methyl-substituted cyclohexenone precursor. A representative pathway involves:

  • Methylcyclohexenone synthesis : Alkylation of cyclohexenone with methyl iodide in the presence of LDA (lithium diisopropylamide).
  • Thiophene ring closure : Treatment with elemental sulfur and ammonium acetate under reflux in DMF, forming the benzothiophene skeleton.

Cyanation at Position 3

The cyano group is introduced via:

  • Nitration : Reacting the thiophene intermediate with nitric acid/sulfuric acid.
  • Reduction and cyanation : Catalytic hydrogenation of the nitro group to amine, followed by Sandmeyer reaction with CuCN.

Synthesis of 4-(Diethylsulfamoyl)Benzoyl Chloride

Sulfonation of Benzoic Acid

  • Chlorosulfonation : Benzoic acid reacts with chlorosulfonic acid at 0–5°C to yield 4-chlorosulfonylbenzoic acid.
  • Amination with diethylamine : The chlorosulfonyl intermediate is treated with excess diethylamine in dichloromethane, forming 4-(diethylsulfamoyl)benzoic acid.

Acid Chloride Formation

The carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) in anhydrous toluene at reflux.

Amide Coupling Reaction

Schotten-Baumann Conditions

The amine and acyl chloride are coupled under biphasic conditions:

  • Reagents : 4-(Diethylsulfamoyl)benzoyl chloride, 3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine, NaOH (10%), dichloromethane.
  • Procedure : The amine is dissolved in dichloromethane, and the acyl chloride is added dropwise under vigorous stirring. Aqueous NaOH maintains pH 9–10 to scavenge HCl.

Catalytic Coupling Agents

Alternative methods employ EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DMF, enhancing yield (75–82%).

Reaction Optimization and Scalability

Solvent and Temperature Effects

  • Optimal solvent : Dichloromethane facilitates high coupling efficiency due to its low polarity, minimizing side reactions.
  • Temperature : Reactions proceed at 0–5°C to prevent acyl chloride hydrolysis.

Purification Techniques

  • Recrystallization : The crude product is recrystallized from isopropyl alcohol/water (3:1), yielding >95% purity.
  • Column chromatography : Silica gel (hexane/ethyl acetate 4:1) resolves minor impurities.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.15 (t, 6H, NCH₂CH₃), 1.45–1.70 (m, 4H, cyclohexyl CH₂), 2.30 (s, 3H, CH₃), 3.25 (q, 4H, NCH₂), 7.85 (d, 2H, Ar-H), 8.10 (d, 2H, Ar-H).
  • IR (KBr) : 2210 cm⁻¹ (C≡N), 1665 cm⁻¹ (C=O), 1320, 1140 cm⁻¹ (S=O).

Chromatographic Purity

HPLC (C18, acetonitrile/water 70:30): Retention time = 12.3 min, purity >98%.

Applications and Derivatives

The compound’s sulfamoyl and benzothiophene groups suggest potential as a kinase inhibitor or anticancer agent, analogous to structurally related molecules. Modifications at the diethylsulfamoyl or cyano groups could enhance bioactivity.

Q & A

Basic Research Questions

Q. What are the critical steps and analytical methods for synthesizing N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(diethylsulfamoyl)benzamide with high purity?

  • The synthesis typically involves multi-step organic reactions, including condensation of the benzothiophene core with the diethylsulfamoylbenzamide moiety. Key steps require precise temperature control (e.g., 0–5°C for nitrile group stabilization) and solvent selection (e.g., DMF for polar intermediates). Purity is ensured via High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to validate structural integrity and exclude side products .

Q. How is the molecular structure of this compound experimentally validated?

  • X-ray crystallography is the gold standard for resolving 3D conformation, particularly for the benzothiophene and sulfonamide groups. Complementary techniques include 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm proton environments and carbon frameworks, while Fourier-Transform Infrared Spectroscopy (FT-IR) verifies functional groups like the cyano (-CN) and sulfonamide (-SO2_2N) moieties .

Q. What preliminary assays are recommended to assess its biological activity?

  • Begin with in vitro enzyme inhibition assays (e.g., fluorescence-based or colorimetric) targeting kinases or proteases, given the compound’s sulfonamide group. Dose-response curves (IC50_{50} values) and selectivity profiling against related enzymes are critical. Cell viability assays (e.g., MTT) in relevant cell lines can screen for cytotoxicity or antiproliferative effects .

Advanced Research Questions

Q. How can molecular docking and dynamics simulations improve target identification for this compound?

  • Use software like AutoDock Vina or Schrödinger Suite to model interactions between the compound’s benzothiophene core and catalytic pockets of suspected targets (e.g., ATP-binding sites). Molecular dynamics simulations (100+ ns trajectories) assess binding stability and conformational changes. Validate predictions with experimental mutagenesis or competitive binding assays .

Q. What experimental strategies resolve contradictions between in vitro potency and in vivo efficacy?

  • Discrepancies often arise from poor pharmacokinetics (PK). Address this by measuring plasma protein binding (equilibrium dialysis), metabolic stability (microsomal assays), and membrane permeability (Caco-2 models). If bioavailability is low, consider prodrug modifications or formulation enhancements (e.g., nanoparticles) .

Q. How can reaction conditions be optimized to enhance yield in the final amidation step?

  • Employ Design of Experiments (DoE) to test variables: catalyst type (e.g., HATU vs. EDCI), base (e.g., triethylamine vs. DIPEA), and solvent polarity (e.g., THF vs. DCM). Monitor reaction progress via thin-layer chromatography (TLC) and optimize stoichiometry (1.2–1.5 equivalents of acyl chloride). High yields (>80%) are achievable with inert atmospheres and controlled temperatures (25–40°C) .

Q. What methodologies elucidate the role of the diethylsulfamoyl group in target engagement?

  • Comparative structure-activity relationship (SAR) studies: Synthesize analogs lacking the sulfamoyl group or with substituents (e.g., methylsulfonyl). Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. Crystallographic data can reveal hydrogen-bonding interactions between the sulfamoyl group and active-site residues .

Data Contradiction Analysis

Q. How should researchers address conflicting results in enzyme inhibition assays across studies?

  • Re-evaluate assay conditions: pH, ionic strength, and co-factor concentrations (e.g., Mg2+^{2+} for kinases). Confirm compound solubility using dynamic light scattering (DLS). Cross-validate with orthogonal assays (e.g., radioactive labeling vs. fluorescence). Contradictions may stem from off-target effects, which can be clarified via proteome-wide affinity profiling .

Q. What statistical approaches are appropriate for analyzing dose-response data with high variability?

  • Apply nonlinear regression models (e.g., four-parameter logistic curve) with outlier detection (Grubbs’ test). Use replicate experiments (n ≥ 3) and report confidence intervals. For high variability, Bayesian hierarchical models can account for inter-experiment heterogeneity .

Methodological Resources

  • Synthesis Protocols : Refer to multi-step organic synthesis guidelines in and , emphasizing HPLC and NMR for purity .
  • Computational Tools : Molecular docking protocols in ; PK/PD modeling frameworks in .
  • Assay Design : Fluorescence-based enzyme assays (); SPR/ITC for binding kinetics () .

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